Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate is a synthetic organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of bromine, chlorine, and ethoxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate typically involves multiple steps:
Bromination: The starting material, 2-aminobenzothiophene, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-aminobenzothiophene.
Ethoxylation: The brominated product is then ethoxylated using ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to introduce the ethoxy group at the 7-position.
Chloroacetylation: The ethoxylated intermediate is reacted with chloroacetyl chloride in the presence of a base like triethylamine to form the chloroacetyl derivative.
Esterification: Finally, the carboxylate group is introduced through esterification with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). For example, the chloroacetyl group can be substituted by nucleophiles like amines or thiols.
Oxidation and Reduction: The benzothiophene ring can be subjected to oxidation reactions to form sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups attached to the benzothiophene core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide in aqueous solutions.
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chloroacetyl group.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines depending on the functional group reduced.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzothiophene derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological targets.
Medicine: Explored for its potential as a pharmaceutical intermediate. Its structural analogs are evaluated for therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique functional groups make it suitable for various industrial applications, including the synthesis of dyes and polymers.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-2-amino-7-ethoxy-1-benzothiophene-3-carboxylate: Lacks the chloroacetyl group, resulting in different reactivity and biological activity.
Ethyl 6-chloro-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate: Substitution of bromine with chlorine alters its chemical properties and reactivity.
Ethyl 6-bromo-2-[(acetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate: Replacement of the chloroacetyl group with an acetyl group changes its electrophilic nature and potential biological interactions.
Uniqueness
Ethyl 6-bromo-2-[(chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate is unique due to the combination of bromine, chlorine, and ethoxy functional groups, which confer distinct chemical reactivity and potential biological activities. Its specific structure allows for targeted modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
ethyl 6-bromo-2-[(2-chloroacetyl)amino]-7-ethoxy-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO4S/c1-3-21-12-9(16)6-5-8-11(15(20)22-4-2)14(23-13(8)12)18-10(19)7-17/h5-6H,3-4,7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBSQQKQNJUCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC2=C1SC(=C2C(=O)OCC)NC(=O)CCl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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